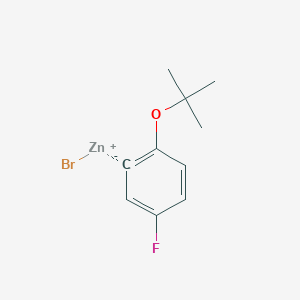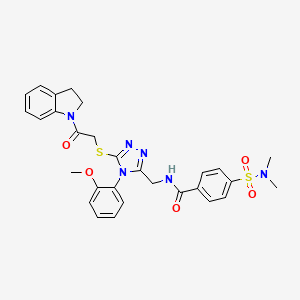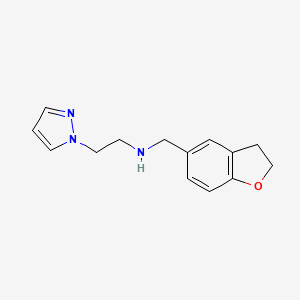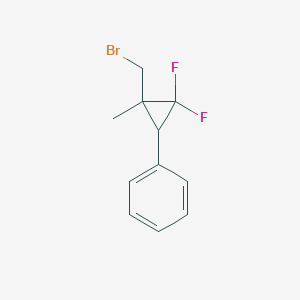
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluoromethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene typically involves multiple steps. One common approach is the bromination of a suitable precursor, such as a difluoromethylcyclopropylbenzene derivative, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out under reflux to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid.
Reduction: Formation of methyl-substituted benzene.
Applications De Recherche Scientifique
(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds . The difluoromethylcyclopropyl group can influence the reactivity and stability of the intermediates, affecting the overall reaction pathway and outcome .
Comparaison Avec Des Composés Similaires
(2-Bromoethyl)benzene: Shares the bromomethyl group but lacks the difluoromethylcyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
(2-Chloromethyl)-3,3-difluoro-2-methylcyclopropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is unique due to the presence of both bromomethyl and difluoromethylcyclopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H11BrF2 |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
[2-(bromomethyl)-3,3-difluoro-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C11H11BrF2/c1-10(7-12)9(11(10,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
UIRLUEXCJNRLHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(F)F)C2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
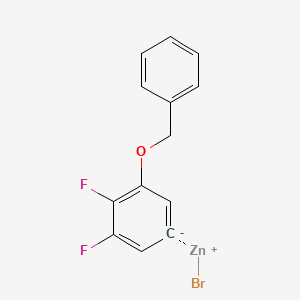
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
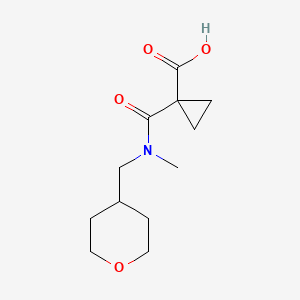
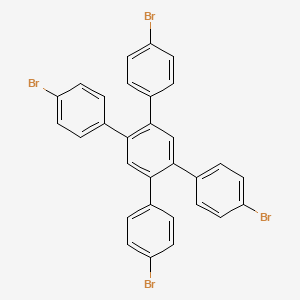
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
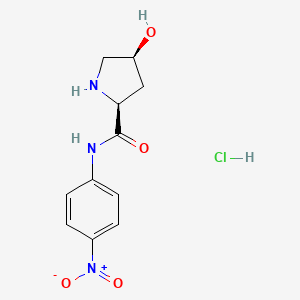
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

